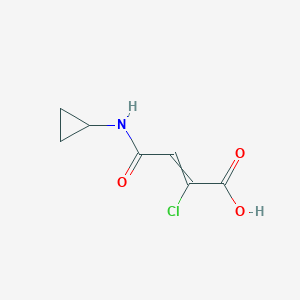![molecular formula C21H22O2 B14394744 2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane CAS No. 88672-71-3](/img/structure/B14394744.png)
2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure with ethenylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane typically involves the reaction of ethenylphenyl derivatives with dioxane precursors under controlled conditions. The reaction may require catalysts to facilitate the formation of the dioxane ring and ensure the proper attachment of the ethenylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. This includes maintaining the appropriate temperature, pressure, and catalyst concentrations to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, (4-ethenylphenyl)methyl ester
- 4-Acetoxystyrene
- 2-(4-Hydroxyphenyl)ethanol
Uniqueness
2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane is unique due to its dioxane ring structure combined with ethenylphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
88672-71-3 |
|---|---|
Fórmula molecular |
C21H22O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(4-ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane |
InChI |
InChI=1S/C21H22O2/c1-3-16-5-7-18(8-6-16)13-19-14-22-21(23-15-19)20-11-9-17(4-2)10-12-20/h3-12,19,21H,1-2,13-15H2 |
Clave InChI |
FADSWUWLFFGPSK-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CC2COC(OC2)C3=CC=C(C=C3)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


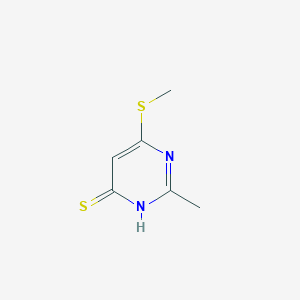
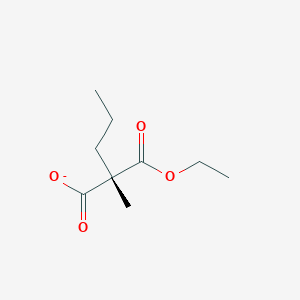
![5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14394674.png)

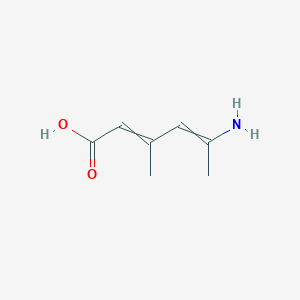
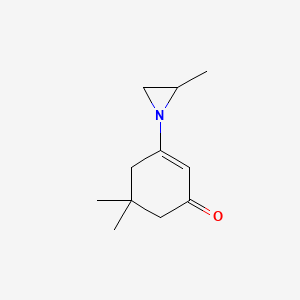
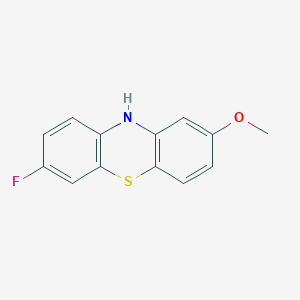

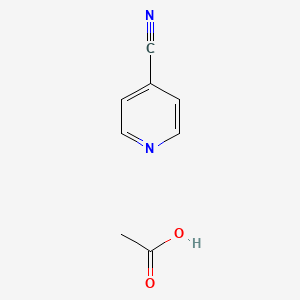

![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

